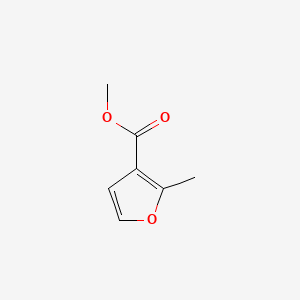

Methyl 2-methylfuran-3-carboxylate

Cat. No. B3022282

M. Wt: 140.14 g/mol

InChI Key: UVRRIABXNIGUJZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04215057

Procedure details

58.055 kg (500 mol) acetacetic acid methyl ester are introduced into a vessel with a stirrer and 22.5 kg (487.5 Val) of ground dolomite having a grain size of 30 μm are mixed therewith. Then 0.988 kg (12.5 mol=2.5 mol%) pyridine are added thereto and the mixture is heated to 70° C., whereupon 87.2 kg (500 mol) 45% aqueous chloracetaldehyde solution are metered in within one hour. The temperature in the reaction is maintained at 70° C. by slight cooling. About 4 hours after the onset of the reaction, light heating is required; after 6-7 hours, heating to 75°-80° C. is performed, and thereafter heating is discontinued and stirring is continued for some time at falling temperatures. To the reaction mixture cooled to room temperature, concentrated hydrochloric acid is added in portions in order to decompose excessive dolomite. After separation of phases the aqueous bottom layer is removed and the organic layer washed with 76 liters of water. For better phase separation, about 2 kg. salt are added. The organic phase, which is now the bottom phase, is separated and distilled under reduced pressure. The yield in 2-methyl-3-carboxylic acid methyl ester amounts to 53.6 kg=76.6% of the theoretical amount.

[Compound]

Name

methyl ester

Quantity

58.055 kg

Type

reactant

Reaction Step One

[Compound]

Name

dolomite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dolomite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

N[C@H:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])C.N1C=CC=C[CH:10]=1.Cl[CH2:16][CH:17]=[O:18].Cl>>[CH3:10][O:8][C:6]([C:2]1[CH:3]=[CH:5][O:18][C:17]=1[CH3:16])=[O:7]

|

Inputs

Step One

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

58.055 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](C(C)C)C(=O)O

|

[Compound]

|

Name

|

dolomite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.988 kg

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

87.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

[Compound]

|

Name

|

dolomite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are metered in within one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 4 hours after the onset of the reaction

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

light heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to 75°-80° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

To the reaction mixture cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of phases the aqueous bottom layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer washed with 76 liters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For better phase separation, about 2 kg

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

salt are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yield in 2-methyl-3-carboxylic acid methyl ester

|

Outcomes

Product

Details

Reaction Time |

6.5 (± 0.5) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=O)C1=C(OC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |